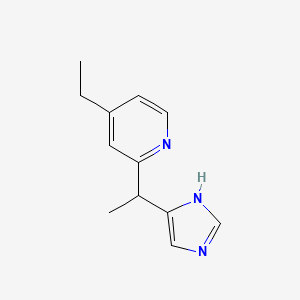

2-(1-(1H-Imidazol-5-yl)ethyl)-4-ethylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1-(1H-Imidazol-5-yl)ethyl)-4-ethylpyridine is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is known for its presence in many biologically active molecules, while the pyridine ring is a common structural motif in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(1H-Imidazol-5-yl)ethyl)-4-ethylpyridine typically involves the construction of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-(1H-Imidazol-5-yl)ethyl)-4-ethylpyridine can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

Substitution: Both the imidazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents and organometallic reagents are frequently employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while reduction of the pyridine ring results in piperidine derivatives.

Scientific Research Applications

2-(1-(1H-Imidazol-5-yl)ethyl)-4-ethylpyridine has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential as a bioactive molecule, particularly in enzyme inhibition and receptor modulation.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound is used in the development of advanced materials, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 2-(1-(1H-Imidazol-5-yl)ethyl)-4-ethylpyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The pyridine ring can interact with various receptors, modulating their activity. These interactions can influence biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Histidine: An amino acid that contains an imidazole ring.

Pyridoxine: A form of vitamin B6 that includes a pyridine ring.

Metronidazole: An antibiotic that features an imidazole ring.

Uniqueness

2-(1-(1H-Imidazol-5-yl)ethyl)-4-ethylpyridine is unique due to its combined imidazole and pyridine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Biological Activity

2-(1-(1H-Imidazol-5-yl)ethyl)-4-ethylpyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, receptor modulation, antimicrobial properties, and anticancer effects. The compound's unique structure, featuring both imidazole and pyridine rings, contributes to its diverse pharmacological properties.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, making it effective in inhibiting metalloproteins and enzymes.

- Receptor Modulation : The pyridine moiety interacts with various receptors, influencing signaling pathways that are crucial for cellular functions .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the imidazole ring enhances its interaction with microbial targets, leading to increased potency compared to similar compounds.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 16 µg/mL |

| Bacillus subtilis | 8 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| HepG2 | 15.3 |

| A549 (lung cancer) | 12.0 |

Mechanistically, the compound induces apoptosis and cell cycle arrest in the G0/G1 phase, which are critical pathways for cancer therapy .

Case Studies

A series of case studies highlight the compound's potential therapeutic applications:

- Study on Antimicrobial Efficacy : A study published in ACS Omega demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a broad-spectrum antimicrobial agent .

- Anticancer Research : Another investigation reported that this compound effectively reduced tumor growth in MCF-7 xenograft models in mice when administered at a dose of 10 mg/kg, indicating promising in vivo efficacy .

Properties

Molecular Formula |

C12H15N3 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

4-ethyl-2-[1-(1H-imidazol-5-yl)ethyl]pyridine |

InChI |

InChI=1S/C12H15N3/c1-3-10-4-5-14-11(6-10)9(2)12-7-13-8-15-12/h4-9H,3H2,1-2H3,(H,13,15) |

InChI Key |

SHCGPNXFLWRYMG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NC=C1)C(C)C2=CN=CN2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.